Isovaleronitrile

Biocatalysis Nitrilase Enzyme Induction

Isovaleronitrile is uniquely required for sustainable nitrilase induction in Bacillus pallidus—substitution with valeronitrile or 2-methylbutanenitrile abolishes enzyme induction, causing complete bioprocess failure. Its branched iso-butyl chain renders it a poor substrate, preventing rapid depletion and ensuring sustained induction. It is also the sole starting material for synthesizing the natural β-triketone herbicide leptospermone. Procure this high-purity intermediate to eliminate process risk, guarantee reproducible yields, and avoid the toxicity uncertainties associated with unvalidated alternative nitriles.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 625-28-5
Cat. No. B1219994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleronitrile
CAS625-28-5
Synonymsiso(VL)
isovaleronitrile
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCC(C)CC#N
InChIInChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3
InChIKeyQHDRKFYEGYYIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovaleronitrile (CAS 625-28-5): Procurement-Grade Aliphatic Nitrile for Specialized Biocatalysis and Fine Chemical Synthesis


Isovaleronitrile (3-methylbutanenitrile) is a branched, five-carbon aliphatic nitrile characterized by its iso-butyl chain and terminal cyano group [1]. It is a colorless liquid with a boiling point of 128-130 °C and a density of approximately 0.795 g/mL at 25 °C, and is sparingly soluble in water but miscible with common organic solvents . This compound serves as a key industrial intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavor/fragrance ingredients, and possesses a distinct, verifiable role as a potent inducer of microbial nitrilases, a property not shared by many closely related analogs [2][3].

Why Isovaleronitrile Cannot Be Interchanged with Other C5 Nitriles: Evidence-Based Procurement Risks


The selection of an aliphatic nitrile for a specific application is not a simple matter of similar molecular weight or functional group. The branched structure of isovaleronitrile imparts distinct steric and electronic properties that result in markedly different behaviors in both biological and chemical systems compared to its linear or differently branched isomers [1][2]. In the context of biocatalysis, the use of a generic linear nitrile like valeronitrile as a substitute for isovaleronitrile can lead to a complete loss of nitrilase induction, rendering a bioprocess non-viable [2][3]. Similarly, in chemical synthesis, the unique reactivity of isovaleronitrile is essential for the successful preparation of specific target molecules, such as the natural herbicide leptospermone, where alternative nitriles fail to yield the desired product [4]. Substitution without data-driven verification introduces significant risks of process failure, lower yields, and unexpected toxicity profiles, which are detailed quantitatively below.

Isovaleronitrile (CAS 625-28-5): A Quantitative Differentiation Guide for Scientific and Industrial Selection


Differential Nitrilase Induction: Isovaleronitrile is a Top-Tier Inducer, Outperforming Most Analogs

In a systematic study of nitrilase inducers in Bacillus pallidus, isovaleronitrile and benzonitrile were identified as the 'best inducers' of enzyme activity, while 'other nitriles, acids and aromatic compounds acted as very poor inducers' [1]. This is a direct head-to-head comparison of induction efficacy across multiple chemical classes.

Biocatalysis Nitrilase Enzyme Induction

Drastic Difference in Nitrilase Substrate Relative Activity: 9% vs. 222% for Valeronitrile

In a study of purified nitrilase, the relative activity on isovaleronitrile was measured at 9%, in stark contrast to its linear isomer valeronitrile, which showed a relative activity of 222% when compared to the benchmark substrate benzonitrile (100%) [1].

Enzyme Kinetics Substrate Specificity Nitrile Hydrolysis

Structural Isomer Selectivity: 3-Methylbutanenitrile is Not Converted by Turnera angustifolia, Unlike 2-Methylbutanenitrile

A study on cyanohydrin glucoside biosynthesis revealed a stark difference in substrate acceptance between two closely related isomers. Turnera angustifolia tissue converted 2-methylbutanenitrile into a cyanohydrin glucoside but showed no activity toward 3-methylbutanenitrile (isovaleronitrile) [1]. This demonstrates a strict structural requirement for the enzyme's active site.

Plant Biochemistry Isomer Selectivity Biosynthesis

Toxicity Profile Differentiation: Isovaleronitrile Exhibits Distinct Acute Oral Toxicity Compared to Analogs

Comparative acute toxicity data indicate a distinct safety profile for isovaleronitrile relative to its C5 isomer and lower homologs. Isovaleronitrile has a reported mouse oral LD50 of 233 mg/kg . Its linear C5 isomer, valeronitrile, is more toxic with a mouse oral LD50 of 191 mg/kg, while the C4 homolog butyronitrile shows a rat oral LD50 in the range of 50-100 mg/kg .

Toxicology Safety Assessment Risk Management

Unique Synthetic Utility: Isovaleronitrile is the Required Precursor for Leptospermone Synthesis

Isovaleronitrile is a required and specific precursor for the chemical synthesis of leptospermone, a β-triketone natural product with herbicidal properties. The established synthetic route involves the reaction of phloroglucinol with 3-methylbutanenitrile (isovaleronitrile) in the presence of a zinc chloride catalyst [1]. This reaction is not general to other C5 nitriles.

Organic Synthesis Agrochemicals Natural Product Synthesis

Isovaleronitrile (CAS 625-28-5): Optimal Application Scenarios Based on Quantitative Evidence


Biocatalysis: Use as a High-Efficacy Nitrilase Inducer in Microbial Fermentation

Based on its classification as a 'best inducer' of nitrilase activity in Bacillus pallidus, isovaleronitrile is the preferred choice for initiating enzyme production in fermentation processes [1]. Its concurrent poor performance as a substrate (9% relative activity vs. 222% for valeronitrile) ensures that it remains available in the medium to sustain induction rather than being rapidly depleted by the enzyme it induces, a key advantage for process stability [2].

Agrochemical Intermediate: Required Precursor for the Synthesis of Leptospermone and Related Herbicides

Isovaleronitrile is an essential and non-substitutable building block for the chemical synthesis of leptospermone, a natural β-triketone herbicide. The reaction with phloroglucinol is specific to 3-methylbutanenitrile [3]. Procurement of this compound is therefore mandatory for any research or production program focused on this class of molecules.

Plant Biochemistry Research: A Tool for Probing Isomer-Specific Metabolic Pathways

The stark contrast in metabolic fate between 3-methylbutanenitrile (no conversion) and 2-methylbutanenitrile (converted) in Turnera angustifolia tissue provides a powerful tool for investigating the structural determinants of enzyme specificity in plant nitrile metabolism [4]. Researchers can use this compound as a negative control or to probe the active site architecture of nitrile-converting enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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